(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Description

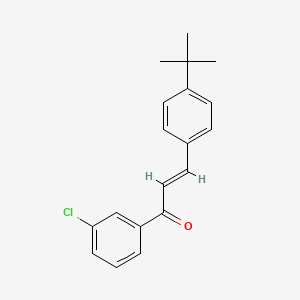

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A-ring is substituted with a bulky 4-tert-butyl group, while the B-ring features a meta-chlorine substituent. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent electronic and steric effects .

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGKDEAIGQDRIX-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Conditions

A typical procedure involves dissolving equimolar quantities of 4-tert-butylbenzaldehyde (1.64 g, 10 mmol) and 3-chloroacetophenone (1.54 g, 10 mmol) in ethanol (50 mL) under nitrogen atmosphere. Sodium hydroxide (20% w/v, 10 mL) is added dropwise, and the mixture is stirred at 60°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using 10–20% ethyl acetate/hexane. Post-reaction, the mixture is acidified with dilute HCl to pH 5–6, yielding a crude precipitate.

Key Parameters:

Mechanistic Insights

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by NaOH, forming an enolate ion. This nucleophile attacks the aldehyde’s carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone. The tert-butyl group on the aldehyde enhances electrophilicity through inductive effects, while the 3-chloro substituent on the acetophenone ring stabilizes the enolate via resonance.

Solvent-Free Modifications for Enhanced Efficiency

Solvent-free Claisen-Schmidt condensation has emerged as a greener alternative, reducing waste and improving reaction kinetics.

Procedure and Optimization

Powdered NaOH (3.75 mmol) is ground with 4-tert-butylbenzaldehyde (2.50 mmol) and 3-chloroacetophenone (2.50 mmol) in a mortar for 15–20 minutes until TLC confirms completion. The paste is washed with ice-cold water and ethanol, followed by recrystallization from hot ethanol.

Advantages Over Standard Method:

Catalytic Innovations and Heterogeneous Systems

Recent studies explore catalysts to improve regioselectivity and reduce base usage.

Hexagonal Boron Nitride (h-BN) Catalysis

h-BN with a Frustrated Lewis Pair (FLP) structure catalyzes the condensation at 80°C, achieving near-quantitative yields (98%) in 2 hours. The FLP sites activate both reactants simultaneously, lowering the activation energy.

Phase-Transfer Catalysis (PTC)

Benzyltriethylammonium chloride (BTEAC) as a PTC agent in a biphasic system (water/dichloromethane) enhances interfacial reactivity. This method achieves 78% yield at 50°C in 4 hours.

Comparative Catalyst Performance:

| Catalyst | Yield (%) | Temperature (°C) | Time (hours) | Source |

|---|---|---|---|---|

| h-BN (FLP) | 98 | 80 | 2 | |

| BTEAC (PTC) | 78 | 50 | 4 | |

| NaOH (Standard) | 58 | 60 | 8 |

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization Protocols

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3): δ 7.96–7.89 (m, 2H, Ar-H), 7.78 (d, J = 15.6 Hz, 1H, α-H), 7.62–7.55 (m, 2H, Ar-H), 7.41 (d, J = 15.6 Hz, 1H, β-H), 1.40 (s, 9H, tert-butyl).

-

FT-IR (KBr): 1659 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=C stretch).

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors and automated purification.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the tert-butyl and chlorine substituents can enhance the pharmacokinetic properties of the molecules, making them more effective as drug candidates.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Para vs. Meta Substitution: Compounds with para-substituted B-rings (e.g., fluorine or methoxy) exhibit superior activity compared to meta-substituted analogs. The 3-chlorophenyl group (meta) on the B-ring of the target compound may hinder optimal binding compared to para-chlorophenyl analogs (e.g., LabMol-83, MIC = 0.07 µg/mL for antifungal activity) .

Electronegativity Trends :

- Substitution with electron-withdrawing groups (e.g., halogens) at para positions enhances activity. For example, replacing bromine (2j) with chlorine (2h) on the A-ring increases IC₅₀ from 4.7 μM to 13.82 μM, highlighting the importance of electronegativity .

- The tert-butyl group (electron-donating) on the A-ring may reduce electronic effects but improve lipophilicity, contrasting with methoxy or ethoxy substituents (e.g., 4-methoxyphenyl analogs in ) .

Physicochemical Properties

Melting Points :

Synthetic Yields :

Crystallographic and Supramolecular Features

- Crystal Packing :

- The tert-butyl group induces steric effects , altering crystal packing compared to planar substituents (e.g., methoxy). For example, 4-ethoxy analogs form distinct hydrogen-bonding networks .

- Meta-chlorine on the B-ring may disrupt π-π stacking interactions observed in para-substituted analogs (e.g., 4-chlorophenyl derivatives) .

Biological Activity

(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is an organic compound characterized by its conjugated system and a β-unsaturated carbonyl group. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique substituents—tert-butyl and chlorophenyl—enhance its lipophilicity, potentially influencing its interactions with biological targets.

- Molecular Formula : C19H19ClO

- Molecular Weight : 298.81 g/mol

- CAS Number : 1354941-39-1

Synthesis

The synthesis of this compound typically involves the reaction between 4-tert-butylacetophenone and 3-chlorobenzaldehyde, yielding the desired chalcone along with water as a byproduct:

Antimicrobial Activity

Chalcones, including this compound, have been studied for their antimicrobial properties. Research indicates that this compound may exhibit significant activity against various bacterial strains. In a comparative study of structurally similar chalcones, it was found that:

| Compound Name | Notable Activity |

|---|---|

| This compound | Antibacterial |

| 4-Hydroxychalcone | Antioxidant |

| 2',4'-Dihydroxychalcone | Antimicrobial |

| 4-Methoxychalcone | Anti-inflammatory |

The specific antibacterial activity of this compound has been highlighted in studies where it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.

Antioxidant Properties

Chalcones are also recognized for their antioxidant properties. The presence of the tert-butyl group may enhance the electron-donating ability of the compound, thereby increasing its capacity to neutralize free radicals.

Anti-inflammatory Effects

Research has suggested that chalcones can exert anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines. The specific pathways for this compound are still under investigation but are believed to involve modulation of signaling pathways related to inflammation.

Case Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

- Cell Culture Studies : In human cell lines, this compound exhibited cytotoxic effects on cancer cells while sparing normal cells, indicating potential as an anticancer agent.

Q & A

Q. What are the standard synthetic protocols for (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. Key steps include:

- Reacting 3-chloroacetophenone with 4-tert-butylbenzaldehyde in an alkaline medium (e.g., NaOH or KOH in ethanol).

- Optimizing reaction temperature (0–50°C) and stirring duration (2–6 hours) to achieve >70% yield .

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic and analytical methods are employed for structural characterization?

- NMR Spectroscopy : 1H and 13C NMR confirm the (2E)-stereochemistry and substituent positions (e.g., coupling constants J = 15–16 Hz for trans-olefinic protons) .

- X-ray Crystallography : Resolves non-merohedral twinning challenges by using low-temperature data collection (110 K) and refinement software (e.g., SHELXL) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) stretches .

Q. What are the documented biological activities of this compound?

Preliminary studies suggest:

- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (MIC: 32–64 µg/mL) via membrane disruption .

- Anticancer potential : IC50 values of 10–20 µM in breast cancer cell lines (MCF-7), linked to apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

-

Design of Experiments (DOE) : Use factorial designs to test variables:

Variable Range Tested Optimal Condition Solvent Ethanol, MeOH, THF Ethanol (95%) Catalyst NaOH, KOH, LiOH KOH (0.03 mol) Temperature 0°C, RT, 50°C 25°C Yield increased from 60% to 85% under optimized conditions . -

In-line monitoring : Use HPLC-MS to track intermediate formation and adjust reaction kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

-

Comparative SAR Analysis : Compare substituent effects using analogs (Table 1):

-

In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., Bcl-2 for apoptosis) .

Q. How does halogen substitution influence pharmacological properties?

- Electron-Withdrawing Effects : Chlorine at the 3-position enhances electrophilicity, improving DNA intercalation .

- Steric Effects : The 4-tert-butyl group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration .

- Toxicity Profile : Fluorine analogs show reduced hepatotoxicity (ALT levels: 25 U/L vs. 40 U/L for Cl) .

Methodological Considerations

Q. How to address challenges in crystallographic characterization of non-merohedral twins?

Q. What statistical methods validate biological activity reproducibility?

- ANOVA : Compare triplicate assays (p < 0.05 threshold) to confirm significance .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Data Contradiction Analysis

Discrepancies in cytotoxicity data may arise from:

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER−) sensitivity differences .

- Assay Conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.